molecular formula C8H9FN2O2 B13079589 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No.: B13079589
M. Wt: 184.17 g/mol
InChI Key: NIDDRSSFYRBQIU-UHFFFAOYSA-N
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Description

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is a chemical compound that belongs to the class of amino acids It features a fluoropyridine ring attached to a propanoic acid backbone, with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoropyridine ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can interact with active sites, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
  • 3-(3-Fluoropyridin-4-yl)propanoic acid
  • 2-(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid

Uniqueness

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and carboxyl functional groups

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-amino-3-(5-fluoropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)

InChI Key

NIDDRSSFYRBQIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(CC(=O)O)N

Origin of Product

United States

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